Z-VEID-FMK is classified as a caspase inhibitor, specifically targeting caspase-6. It is part of a broader class of inhibitors that includes other caspases, such as caspase-3 and caspase-7. The compound has been synthesized for use in various biological assays to study the role of caspase-6 in apoptosis and other cellular processes.
The synthesis of Z-VEID-FMK typically involves solid-phase peptide synthesis techniques. The process includes:
The final product is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .
Z-VEID-FMK acts primarily through a covalent modification mechanism, where it forms a stable bond with the active site cysteine residue of caspase-6. This reaction can be summarized as follows:
This covalent binding inhibits the enzyme's proteolytic activity, thereby blocking apoptosis induced by caspase-6 activation .
The mechanism by which Z-VEID-FMK inhibits caspase-6 involves:
Studies have shown that Z-VEID-FMK effectively reduces caspase-6 activity in various cellular models, demonstrating its potential utility in research related to apoptosis .
Z-VEID-FMK exhibits several notable physical and chemical properties:
The compound should be stored at low temperatures (typically -20°C) to maintain its integrity over time .
Z-VEID-FMK has significant applications in scientific research, including:
Z-VEID-FMK belongs to the fluoromethyl ketone (FMK)-derivatized peptide inhibitor class, characterized by its irreversible inhibition mechanism and cell permeability. The FMK warhead reacts covalently with the catalytic cysteine residue (Cys163) in the caspase-6 active site, forming a stable thioether adduct. This covalent modification permanently inactivates the enzyme, preventing substrate turnover. Unlike aldehyde-based inhibitors (e.g., Z-VEID-CHO), FMK inhibitors exhibit minimal cytotoxicity and greater stability in cellular environments, making them ideal for in vitro and ex vivo studies [1] [7]. Kinetic analyses confirm time-dependent irreversible inhibition, with Z-VEID-FMK showing high specificity for caspase-6 (IC₅₀ ~2–5 µM) compared to other executioner caspases like caspase-3 (IC₅₀ >20 µM) [7] [9]. The inhibitor’s structure includes:
Table 1: Kinetic Properties of Caspase-6 Inhibitors
Inhibitor | Warhead | IC₅₀ (Caspase-6) | Selectivity vs. Caspase-3 |
---|---|---|---|
Z-VEID-FMK | FMK | 2–5 µM | >4-fold |
Z-DEVD-FMK | FMK | 15 µM | ~1-fold |
Ac-VEID-CHO | Aldehyde | 0.5 µM | >10-fold |
Caspase-6 possesses a conserved catalytic groove comprising four loops (L1–L4) that form the substrate-binding cleft. Crystallographic studies reveal that Z-VEID-FMK binds within this cleft through:
Notably, caspase-6 exhibits unique conformational flexibility in its L2 and L2′ loops. In the inactive state, these loops adopt a "closed" helical conformation, but substrate/inhibitor binding stabilizes an "open" β-strand configuration, optimizing active-site accessibility. Z-VEID-FMK exploits this plasticity to lock caspase-6 in a zymogen-like state, preventing proteolytic activation [5] [10]. Allosteric sites (e.g., exosite E involving Lys36/Glu244/His287) further modulate inhibitor affinity but do not directly participate in FMK binding [2].
In neurodegenerative pathways, caspase-1 (an inflammatory caspase) cleaves pro-caspase-6 at D193 within the intersubunit linker, triggering its activation. This cascade is critical in Alzheimer’s disease (AD), where caspase-6 activity correlates with amyloid-β production and tau cleavage. Z-VEID-FMK blocks this pathway by:
Caspase-6 exhibits bidirectional crosstalk with caspase-3/7:
Degradomic analyses using Z-VEID-FMK-treated versus untreated cells have identified caspase-6 substrates beyond canonical targets. Key methodologies include:
Caspase-6 preferentially cleaves cytoskeletal and nuclear scaffold proteins, driving structural collapse during apoptosis:
Table 2: Key Caspase-6 Substrates in Cytoskeletal Remodeling
Substrate | Cleavage Site | Functional Consequence | Disease Link |
---|---|---|---|
Lamin A/C | VEID↓N | Nuclear envelope disintegration | Cancer, Progeria |
Drebrin | DEVD↓S | Synaptic spine loss | Alzheimer’s disease |
α-Tubulin | TEDD↓G | Microtubule destabilization | Neurodegeneration |
Periplakin | TVAD↓S | Cytoskeleton-desmosome uncoupling | Skin disorders |
Spinophilin | IEAD↓T | Glutamate receptor mislocalization | Cognitive impairment |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: